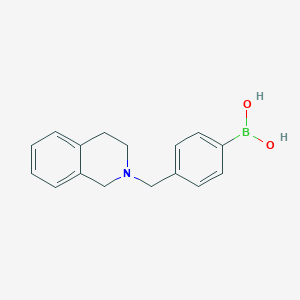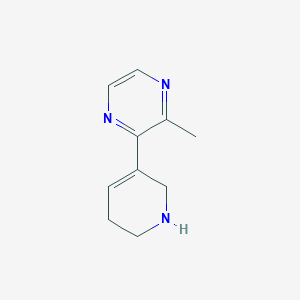
3'-Acetyl-N-methyl-P-toluenesulfonanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethyl-benzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. In anticancer applications, it may induce apoptosis in cancer cells by interfering with specific signaling pathways .
類似化合物との比較
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Comparison: N-(3-acetylphenyl)-N,4-dimethyl-benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the acetyl group and the dimethyl-benzenesulfonamide moiety can influence its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
5394-49-0 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-16(10-8-12)21(19,20)17(3)15-6-4-5-14(11-15)13(2)18/h4-11H,1-3H3 |
InChIキー |
NGQLIMCNYHEETR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)




![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)




![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)



